5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine
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Overview
Description
5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 5-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-3-carbaldehyde
- 5-Methyl-1H-pyrazol-4-amine
- 1,2,3-Triazole derivatives
Uniqueness
5-Methyl-1-((1-methyl-1h-pyrazol-3-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-7-9(10)5-11-14(7)6-8-3-4-13(2)12-8/h3-5H,6,10H2,1-2H3 |
InChI Key |
SFQMKHKIUBEFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=NN(C=C2)C)N |
Origin of Product |
United States |
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